molecular formula C19H21NO B8462717 N-cyclohexyl 3-phenylbenzamide

N-cyclohexyl 3-phenylbenzamide

Cat. No. B8462717
M. Wt: 279.4 g/mol
InChI Key: KEOHMWPUIIXQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl 3-phenylbenzamide is a useful research compound. Its molecular formula is C19H21NO and its molecular weight is 279.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl 3-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl 3-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-cyclohexyl 3-phenylbenzamide

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

N-cyclohexyl-3-phenylbenzamide

InChI

InChI=1S/C19H21NO/c21-19(20-18-12-5-2-6-13-18)17-11-7-10-16(14-17)15-8-3-1-4-9-15/h1,3-4,7-11,14,18H,2,5-6,12-13H2,(H,20,21)

InChI Key

KEOHMWPUIIXQGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (132 μL, 1.5 mmol) was added over a 10 minute period to a mixture of 3-phenylbenzoic acid (200 mg, 1 mmol) dissolved in a mixture THF/DMF (3.5 mL/58 μL). After the addition, the reaction was stirred at room temperature for 2.5 hours. Cyclohexylamine (286 μL, 2.5 mmol) was then added into half of the acid chloride solution at 0° C. The reaction was then stirred at room temperature for 18 hours. The reaction was concentrated and water was added to the residue. The aqueous phase was extracted 3 times with CH2Cl2 and the combined organic layers were washed with 2N HCl, saturated NaHCO3, brine, dried over Na2SO4 and concentrated. Diethyl ether was added to the residue and a white solid precipitated which was collected by filtration and rinsed with a small amount of diethyl ether. The white solid was then dried under vacuum (108 mg, 80%). NMR 1H (ppm, CDCl3): 7.95 (s, 1H), 7.68 (d, J3=7.82 Hz, 2H), 7.59 (d, J3=7.13 Hz, 2H), 7.49-7.33 (m, 4H), 6.05 (br. d., J3=6.58 Hz, 1H), 3.75-3.70 (m, 1H), 2.06-2.01 (m, 2H), 1.78-1.61 (m, 3H), 1.49-1.36 (m, 2H), 1.30-1.14 (m, 3H).
Quantity
132 μL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
286 μL
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
THF DMF
Quantity
3.5 mL
Type
solvent
Reaction Step Three

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